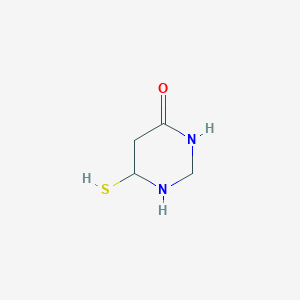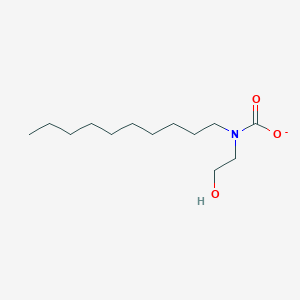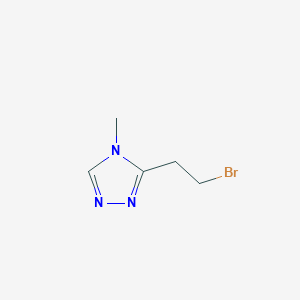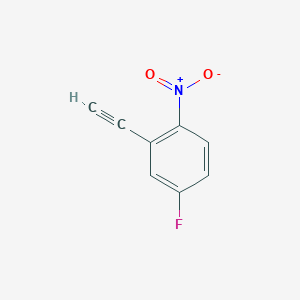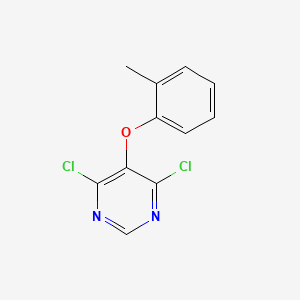
5-(2-Methylphenoxy)-4,6-dichloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylphenoxy)-4,6-dichloropyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the 2-methylphenoxy and dichloro substituents in this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenoxy)-4,6-dichloropyrimidine typically involves the reaction of 2-methylphenol with 4,6-dichloropyrimidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-methylphenol acts as a nucleophile and displaces a chlorine atom from 4,6-dichloropyrimidine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
化学反応の分析
Types of Reactions
5-(2-Methylphenoxy)-4,6-dichloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the pyrimidine ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
科学的研究の応用
5-(2-Methylphenoxy)-4,6-dichloropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 5-(2-Methylphenoxy)-4,6-dichloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in agrochemical applications, it may act as a herbicide by inhibiting key enzymes involved in plant growth. The presence of the phenoxy and dichloro groups enhances its binding affinity and specificity for these targets .
類似化合物との比較
Similar Compounds
MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with similar phenoxy and chloro substituents.
2,4-D (2,4-dichlorophenoxyacetic acid): Another herbicide with dichloro and phenoxy groups.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal properties.
Uniqueness
5-(2-Methylphenoxy)-4,6-dichloropyrimidine is unique due to its pyrimidine core, which distinguishes it from other phenoxy herbicides that typically have acetic acid or benzoic acid cores. This structural difference can result in distinct chemical reactivity and biological activity, making it valuable for specific applications where other compounds may not be as effective .
特性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
4,6-dichloro-5-(2-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-4-2-3-5-8(7)16-9-10(12)14-6-15-11(9)13/h2-6H,1H3 |
InChIキー |
JYTJTAVTJCMODV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OC2=C(N=CN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




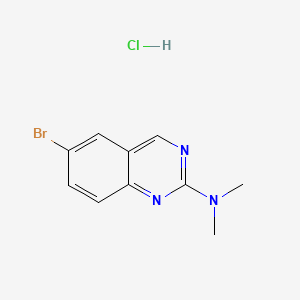
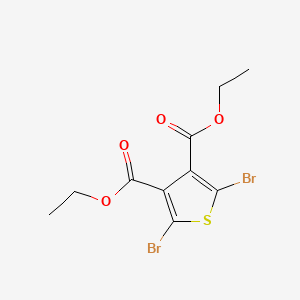

![Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI)](/img/structure/B12330478.png)
